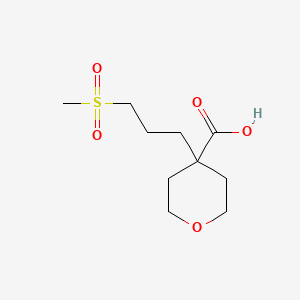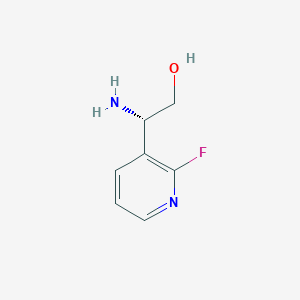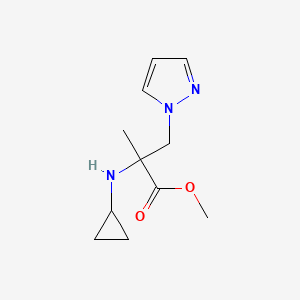
1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a five-membered ring with two adjacent nitrogen atoms, a butyl group at the first position, a chlorine atom at the fifth position, and a carboxylic acid group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between 1-butyl-3,5-dichloropyrazole and a suitable carboxylating agent under controlled conditions can yield the desired compound . Another method involves the use of hydrazine derivatives and β-ketoesters, followed by chlorination and subsequent carboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The chlorine atom at the fifth position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-3,5-dichloropyrazole: Similar in structure but lacks the carboxylic acid group.
1-Butyl-5-chloropyrazole-4-carboxamide: Contains an amide group instead of a carboxylic acid group.
1-Butyl-5-chloro-3-methylpyrazole: Features a methyl group at the third position instead of a carboxylic acid group.
Uniqueness
1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid is unique due to the presence of both a butyl group and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and biological applications .
Propiedades
Fórmula molecular |
C8H11ClN2O2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
1-butyl-5-chloropyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-4-11-7(9)6(5-10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13) |
Clave InChI |
YQOQCLZYVAWJPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(C=N1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


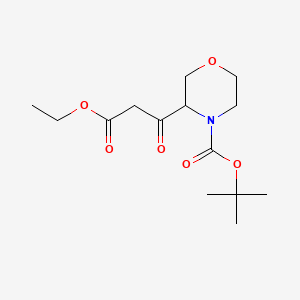

![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
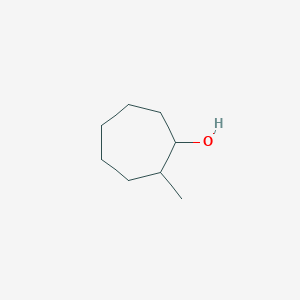
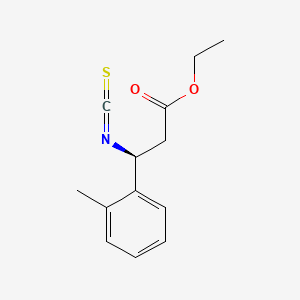



![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
